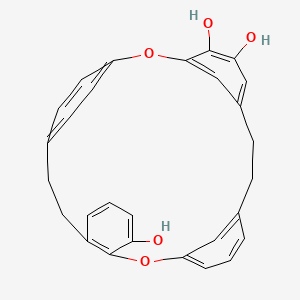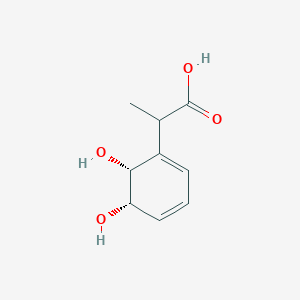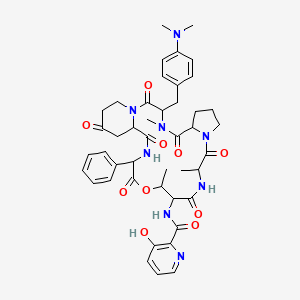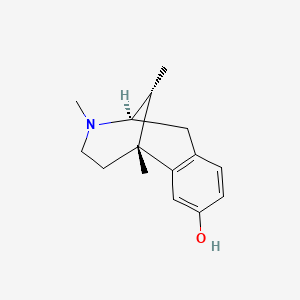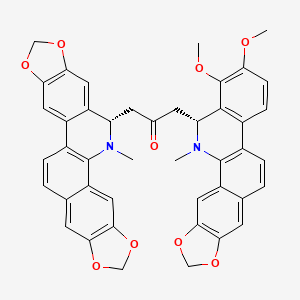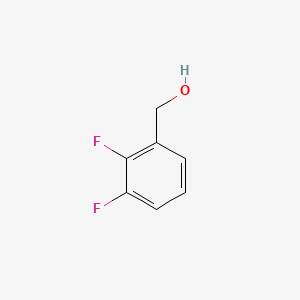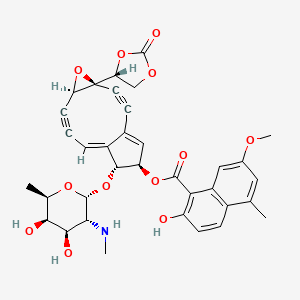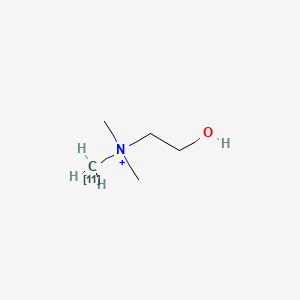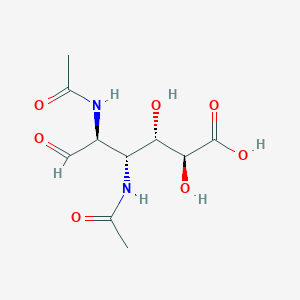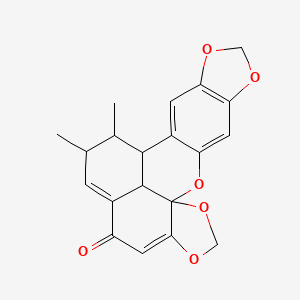
Carpanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carpanone can be synthesized through several methods. One notable method involves the oxidative coupling of an electron-rich ortho-hydroxystyrene derivative followed by an intramolecular Diels-Alder cyclization . Another method employs a Suzuki-Miyaura cross-coupling reaction to introduce the propenyl side chain, followed by a palladium (II)-catalyzed oxidative coupling to yield this compound as a single diastereoisomer .
Industrial Production Methods: Industrial production of this compound typically involves the use of solid-supported reagents and scavengers to achieve a clean and efficient synthesis without the need for conventional purification techniques . This method allows for the scalable production of this compound with high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Carpanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as vanadium (V) to form different diastereomers.
Reduction: Reduction reactions can be performed to modify the functional groups within the this compound structure.
Substitution: Substitution reactions can introduce different substituents onto the this compound molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Vanadium (V) reagents are commonly used for oxidative coupling.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can yield different diastereomers of this compound .
Aplicaciones Científicas De Investigación
Carpanone has several scientific research applications, including:
Mecanismo De Acción
Carpanone exerts its effects through various mechanisms. One notable mechanism involves the inhibition of exocytosis from the Golgi apparatus . This inhibition is achieved through the interaction of this compound-based molecules with specific molecular targets involved in vesicular traffic. The exact molecular targets and pathways are still under investigation, but the structure-activity relationships of this compound-based molecules provide valuable insights into their mechanism of action .
Comparación Con Compuestos Similares
Carpanone is unique due to its complex hexacyclic structure and the presence of five contiguous stereocenters . Similar compounds include:
Sauchinone: Another lignan with a similar oxygenated tetracyclic skeleton.
Other Benzoxanthenones: Compounds with similar structural features and biological activities.
This compound’s uniqueness lies in its efficient synthesis from easily prepared precursors and its potential for generating a diverse library of biologically active molecules .
Propiedades
Número CAS |
26430-30-8 |
|---|---|
Fórmula molecular |
C20H18O6 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(1S,12R,13S,14S,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,15,18-pentaen-17-one |
InChI |
InChI=1S/C20H18O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h3-6,9-10,18-19H,7-8H2,1-2H3/t9-,10+,18+,19+,20+/m1/s1 |
Clave InChI |
WTXORUUTAZJKSN-ZCXQVHELSA-N |
SMILES |
CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |
SMILES isomérico |
C[C@@H]1C=C2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5 |
SMILES canónico |
CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |
| 26430-30-8 | |
Sinónimos |
carpanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


